N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide
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Overview
Description
N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide is a complex organic compound with the molecular formula C19H17N3O2. This compound is known for its unique structure, which includes both naphthalene and pyridine moieties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide typically involves the condensation of naphthalen-1-ylmethylamine with pyridin-2-ylmethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
- N-(pyridin-2-ylmethyl)-N’-(naphthalen-1-ylmethyl)oxamide
- N-(2-pyridinylmethyl)-N’-(1-naphthylmethyl)oxalamide
Uniqueness
N’-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide is unique due to its specific structural configuration, which includes both naphthalene and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(21-13-16-9-3-4-11-20-16)19(25)23-22-12-15-8-5-7-14-6-1-2-10-17(14)15/h1-12H,13H2,(H,21,24)(H,23,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHBDMPGBZTOT-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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